molecular formula C19H18N6 B15413149 1-(3-Imidazol-1-ylpropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(3-Imidazol-1-ylpropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15413149
M. Wt: 330.4 g/mol
InChI Key: LZCIPFUNINREFX-UHFFFAOYSA-N
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Description

1-(3-Imidazol-1-ylpropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H18N6 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

1-(3-imidazol-1-ylpropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H18N6/c1-14-11-18(22-7-4-9-24-10-8-21-13-24)25-17-6-3-2-5-16(17)23-19(25)15(14)12-20/h2-3,5-6,8,10-11,13,22H,4,7,9H2,1H3

InChI Key

LZCIPFUNINREFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCN4C=CN=C4)C#N

Origin of Product

United States

Biological Activity

1-(3-Imidazol-1-ylpropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of substituted benzimidazole derivatives with imidazole and pyridine analogs. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compounds.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

  • Anticancer Activity : Studies indicate that benzimidazole derivatives possess significant anticancer properties. The compound has shown potential in inhibiting tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Effects : Research has demonstrated that compounds with benzimidazole moieties exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Analgesic and Anti-inflammatory Properties : The compound has been evaluated for its analgesic effects in animal models. It exhibited significant pain relief comparable to standard analgesics like morphine, along with anti-inflammatory activity that was statistically significant at various dosages .

Case Study 1: Anticancer Efficacy

A study explored the efficacy of this compound in human cancer cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values indicating potent activity against breast and lung cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Screening

In another study, the compound was tested against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Research Findings

Recent literature highlights several key findings related to the biological activity of this compound:

Activity Effectiveness Mechanism
AnticancerHigh (IC50 < 10 µM)Induction of apoptosis via caspase activation
AntimicrobialModerate to High (MIC < 20 µg/mL)Disruption of cell wall synthesis
AnalgesicComparable to morphineInhibition of pain signaling pathways
Anti-inflammatorySignificantReduction of pro-inflammatory cytokines

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